Boc-PABA-OSu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

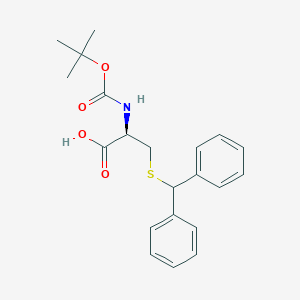

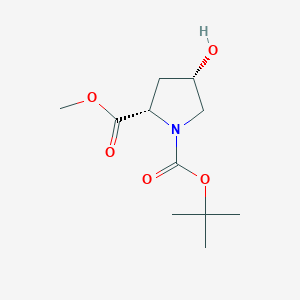

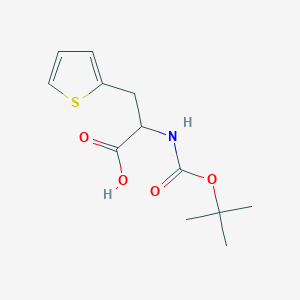

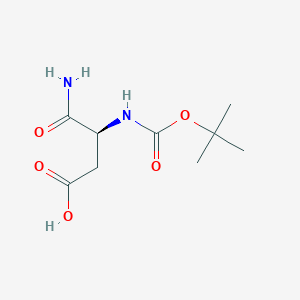

Boc-PABA-OSu is a chemical compound with the molecular formula C16H18N2O6 and a molecular weight of 334.33 . It is also known as Boc-4-Abz-OSu or Boc-4-Aminobenzoic acid N-hydroxysuccinimide ester .

Molecular Structure Analysis

The InChI key for this compound is CVLCMHYNOJASNT-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O .Chemical Reactions Analysis

This compound is used in the protection of amines, a process that plays a pivotal role in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .It should be stored at 2-8ºC . More specific physical and chemical properties data is not available .

Safety and Hazards

作用機序

Target of Action

Boc-PABA-OSu, a derivative of para-aminobenzoic acid (PABA), has been found to have potential therapeutic applications . PABA-based therapeutic chemicals are the primary focus of several studies, suggesting their potential as therapeutic agents in future clinical trials . .

Mode of Action

It is known that paba-based compounds have been observed to possess anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties This suggests that this compound may interact with its targets to induce these effects

Biochemical Pathways

Paba is known to be a crucial component in the synthesis of folate, a vitamin required for dna synthesis and replication Therefore, it is plausible that this compound may influence pathways related to DNA synthesis and replication

Result of Action

Paba-terminated dendrimers have been found to express enhanced radical and radical cation scavenging properties in relation to paba alone . In cellular tests, these dendrimers were found to suppress and reduce the proliferation of the human melanoma cell line

Action Environment

It is known that paba analogs have been discovered to possess protective properties against ultraviolet (uv) radiation This suggests that environmental factors such as UV radiation may influence the action of this compound

生化学分析

Biochemical Properties

Boc-PABA-OSu is a derivative of para-aminobenzoic acid (PABA), which is a commonly used building block in pharmaceuticals . PABA is known to interact with various enzymes, proteins, and other biomolecules in the biochemical reactions

Cellular Effects

The cellular effects of this compound are not well-documented. Paba and its derivatives have been observed to have diverse therapeutic effects, including local anesthetic, anti-tuberculosis, anti-convulsant, and anti-neoplastic effects . It is plausible that this compound may have similar effects on cells, but this needs to be confirmed through experimental studies.

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. PABA-based therapeutic chemicals are known to act as molecular targets in biological processes . It is possible that this compound may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This hypothesis needs to be tested experimentally.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are not well-documented. Paba in some chemically defined formulations showed unexpected low recoveries when stored at 4°C for 30 months

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Further exploration of PABA’s potential anticancer effects in animal studies could be pursued . These substances have the potential to completely alter the field of drug development and therapies with further study and innovation .

Metabolic Pathways

This compound is likely involved in the same metabolic pathways as PABA. PABA is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants, playing a crucial role in this metabolic pathway

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLCMHYNOJASNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562692 |

Source

|

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120465-50-1 |

Source

|

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。